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Compound of Interest

Compound Name: SPR741

Cat. No.: B11930326 Get Quote

Technical Support Center: SPR741 and Renal
Safety
This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the potential for SPR741-induced

nephrotoxicity at high doses.

Frequently Asked Questions (FAQs)
Q1: What is SPR741 and how is it related to polymyxins?

A1: SPR741 is a novel, fully synthetic analog of polymyxin B.[1][2] It is designed as a

potentiator molecule, meaning it has minimal direct antibacterial activity on its own.[1][2][3]

Instead, it interacts with the outer membrane of Gram-negative bacteria, increasing its

permeability.[1][3] This action enhances the penetration and effectiveness of co-administered

antibiotics.[1][3]

Q2: Has SPR741 been designed to be less nephrotoxic than polymyxin B?

A2: Yes, SPR741 was specifically designed to minimize the dose-limiting nephrotoxicity

associated with the polymyxin class of antibiotics.[4][5] Structural modifications, including a

reduced positive charge and the absence of the highly lipophilic fatty acid side chain found in

polymyxin B, are intended to reduce its potential for kidney damage.[4][5][6]
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Q3: What is the known mechanism of polymyxin-induced nephrotoxicity?

A3: Polymyxin-induced nephrotoxicity is primarily due to its accumulation in the proximal tubule

cells of the kidneys.[7][8] This process is mediated by megalin, an endocytic receptor, and

other transporters.[7] The high intracellular concentration of polymyxins can lead to cellular

apoptosis through several pathways, including the activation of death receptors, mitochondrial

damage, and endoplasmic reticulum stress.[7] This cellular damage manifests as acute tubular

necrosis, leading to decreased renal function.[7]

Q4: What do non-clinical and preclinical studies show about the nephrotoxicity of SPR741?

A4: Non-clinical studies have indicated that SPR741 has a significantly improved safety profile

compared to polymyxin B.[3][6] In multiday rodent and nonhuman primate studies, polymyxin B

demonstrated nephrotoxicity at much lower exposure-normalized doses than SPR741.[3] For

instance, in cynomolgus monkeys, the No-Observed-Adverse-Effect-Level (NOAEL) for

SPR741 was determined to be 40 mg/kg/day, with reversible nephrotoxicity observed at higher

doses.[9] In contrast, nephrotoxicity with polymyxin B was seen at 12 mg/kg/day in the same

model.[4][10]

Q5: What is the available clinical data on SPR741 and renal function in humans?

A5: In a Phase 1 study involving single and multiple ascending doses in healthy adult subjects,

SPR741 was generally well-tolerated at doses up to 1,800 mg/day.[1][2] While most treatment-

emergent adverse events were mild, a decrease in creatinine renal clearance was reported in

the 600 mg SPR741 multiple-dose group.[1] The pharmacokinetic data from this study showed

that a significant fraction of SPR741 is excreted in the urine.[1][11]

Troubleshooting Guide
Q1: We are observing elevated serum creatinine and blood urea nitrogen (BUN) in our animal

models treated with high doses of SPR741. What could be the cause and what should we do?

A1: Elevated serum creatinine and BUN are biomarkers of potential kidney damage. In non-

clinical studies with cynomolgus monkeys, dose levels of SPR741 greater than 40 mg/kg/day

were associated with mild to moderate increases in these markers, accompanied by

histopathological changes in the kidney such as tubular regeneration, degeneration/necrosis,

and casts.[9]
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Recommended Actions:

Confirm Dose-Dependency: First, confirm if the observed effects are dose-dependent by

including a lower-dose group in your study.

Histopathology: Conduct a histopathological examination of the kidneys to identify any

structural changes like acute tubular necrosis.

Reversibility Study: The nephrotoxicity observed in non-clinical studies was reversible.[9]

Consider including a recovery period in your experimental design to assess the reversibility

of the observed renal effects.

Q2: How can we monitor for potential nephrotoxicity in our in vitro cell culture experiments?

A2: When assessing the direct cytotoxic effects of SPR741 on renal cells in vitro, it is crucial to

use appropriate cell lines and assays.

Recommended Cell Lines:

LLC-PK1 cells: A porcine kidney epithelial cell line that shows similarities to human proximal

tubule cells.

HK-2 cells: A human kidney proximal tubule cell line.

NRK-52E cells: A rat kidney proximal tubule cell line.[7]

Recommended Assays:

Cell Viability Assays: Use assays such as MTT or LDH release to quantify cytotoxicity.

Apoptosis Assays: Employ methods like Annexin V/Propidium Iodide staining followed by

flow cytometry to detect and quantify apoptosis.

Mitochondrial Function Assays: Assess mitochondrial health using assays that measure

mitochondrial membrane potential (e.g., JC-1 staining) or the production of reactive oxygen

species.
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Q3: We are designing a new preclinical study with SPR741. What are the key parameters to

include for monitoring renal safety?

A3: A robust preclinical study design should include a comprehensive assessment of renal

function and structure.

Key Monitoring Parameters:

Serum Chemistry: Regularly monitor serum creatinine and BUN levels.

Urinalysis: Analyze urine for markers of kidney injury such as proteinuria and glucosuria.

Histopathology: At the end of the study, perform a thorough histopathological evaluation of

the kidneys, focusing on the proximal tubules.

Pharmacokinetics: Characterize the pharmacokinetic profile of SPR741 to understand the

exposure levels associated with any observed renal effects.

Data Presentation
Table 1: Summary of Non-Clinical Nephrotoxicity Data for SPR741
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Species
Dosing
Regimen

Observations NOAEL Reference

Cynomolgus

Monkey

20, 40, 60, and

80 mg/kg/day via

a one-hour

infusion three

times per day for

14 days

Doses >40

mg/kg/day were

associated with

mild to moderate

increases in BUN

and serum

creatinine, pale

kidneys, higher

kidney weight,

and

histopathological

changes (tubular

regeneration,

degeneration/nec

rosis, casts, and

dilation). Effects

were fully

reversible after a

28-day recovery

period.

40 mg/kg/day [9]

Cynomolgus

Monkey
Not specified

Nephrotoxicity

with polymyxin B

was observed at

12 mg/kg/day.

>60 mg/kg/day

for SPR741
[4][10]

Table 2: Pharmacokinetic Parameters of SPR741 in Healthy Human Subjects (Single

Ascending Dose)
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Dose Cmax (ng/mL)
AUC0-inf
(ng*h/mL)

t1/2 (h)
Renal
Clearance
(L/h)

5 mg 280 660 2.0 1.23

25 mg 1,480 3,110 2.3 2.94

100 mg 5,690 11,800 2.2 3.39

200 mg 10,700 22,700 2.3 3.52

400 mg 20,900 45,700 2.2 3.63

800 mg 40,300 85,200 3.8 3.80

Data adapted

from Eckburg et

al., 2019.[1]

Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay

Cell Seeding: Seed renal proximal tubule cells (e.g., HK-2) in a 96-well plate at a density of 1

x 10^4 cells/well and allow them to adhere overnight.

Treatment: Treat the cells with varying concentrations of SPR741 for 24-48 hours. Include a

vehicle control and a positive control for cytotoxicity (e.g., a high concentration of polymyxin

B).

MTT Addition: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well

and incubate for 4 hours at 37°C.

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve

the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
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Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide Staining

Cell Treatment: Treat renal cells with SPR741 as described in Protocol 1.

Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold

PBS.

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin

V and Propidium Iodide.

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI

negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are

late apoptotic or necrotic.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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